Propan-2-yl 3-phenylhexanoate
Description
Propan-2-yl 3-phenylhexanoate is an ester compound characterized by a hexanoic acid backbone substituted with a phenyl group at the third carbon and an isopropyl ester group. This structure confers unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
propan-2-yl 3-phenylhexanoate |
InChI |
InChI=1S/C15H22O2/c1-4-8-14(11-15(16)17-12(2)3)13-9-6-5-7-10-13/h5-7,9-10,12,14H,4,8,11H2,1-3H3 |
InChI Key |
GXPREZSLTLCPSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(=O)OC(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-phenylhexanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-phenylhexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-phenylhexanoic acid and isopropanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Acidic or basic catalysts with different alcohols.
Major Products
Hydrolysis: 3-phenylhexanoic acid and isopropanol.
Reduction: 3-phenylhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Propan-2-yl 3-phenylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-phenylhexanoate in biological systems involves its interaction with specific molecular targets. As an ester, it can be hydrolyzed by esterases to release the active 3-phenylhexanoic acid, which may interact with various enzymes and receptors in the body. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Propan-2-yl 3-phenylhexanoate, highlighting differences in molecular features, properties, and applications:
Structural and Functional Differences
- Branching vs. Straight-Chain Esters: this compound’s isopropyl group reduces intermolecular van der Waals forces compared to straight-chain analogs like Hexyl 2,2-dimethylpropanoate, leading to lower boiling points and faster evaporation rates .
- Hydroxyl Group Impact: Ethyl 3-hydroxy-3-phenylpropionate’s hydroxyl group enhances hydrogen bonding, increasing water solubility and reactivity in hydrolysis reactions compared to this compound .
- Aromatic vs.
Reactivity and Degradation Pathways
This compound shares degradation mechanisms with BPA-derived compounds. During ozonation, it may fragment into intermediates like 4-isopropenylphenol or cis-butenedioic acid, akin to pathways observed in BPA degradation . In contrast, hydroxyl-containing analogs (e.g., Ethyl 3-hydroxy-3-phenylpropionate) are more prone to oxidative cleavage, forming smaller carboxylic acids .
Spectroscopic and Computational Analysis
- NMR/IR Characterization: The phenyl group in this compound would show distinct aromatic proton signals (δ 7.2–7.5 ppm in ¹H NMR) and C=O stretching (~1740 cm⁻¹ in IR), comparable to Ethyl 3-hydroxy-3-phenylpropionate but lacking -OH stretches (~3400 cm⁻¹) .
- Electron Density Analysis: Computational tools like Multiwfn could reveal differences in electron localization between this compound and conjugated diene analogs, affecting electrophilic attack susceptibility .
Environmental and Industrial Implications
Q & A
Q. How to analyze environmental stability and degradation pathways under varying conditions?
- Methodological Answer :
- Photodegradation : Expose to UV light (254 nm) and analyze products via LC-QTOF-MS.
- Hydrolytic stability : Test in buffers (pH 2–12) at 37°C. Use Arrhenius plots to extrapolate shelf life.
- Oxidative stability : Employ radical initiators (e.g., AIBN) and monitor via EPR spectroscopy .
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